molecular formula C13H21N3O6 B1681586 トロフィネチド CAS No. 853400-76-7

トロフィネチド

カタログ番号: B1681586
CAS番号: 853400-76-7
分子量: 315.32 g/mol
InChIキー: BUSXWGRAOZQTEY-SDBXPKJASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トロフィネチドは、脳内に自然に存在するタンパク質であるグリシン-プロリン-グルタミン酸の合成アナログです。主に、まれな遺伝性神経疾患であるレット症候群の治療に使用されます。 トロフィネチドは、2023年3月に米国で医療用として承認されました .

科学的研究の応用

Trofinetide has a wide range of scientific research applications:

作用機序

トロフィネチドは、神経の炎症とアポトーシスを軽減することで作用します。 これは、炎症性サイトカインの産生を阻害し、ミクログリアとアストロサイトの過剰な活性化を抑制し、受容体に結合するインスリン様成長因子-1の量を増やすことで、シナプスの機能と形態を強化すると考えられています .

類似の化合物との比較

トロフィネチドは、グリシン-プロリン-グルタミン酸の合成アナログであるため、ユニークです。類似の化合物には、以下が含まれます。

Safety and Hazards

Trofinetide has been shown to be safe, well-tolerated, and with no known drug interactions . The most common adverse reactions include diarrhea and vomiting . Severe diarrhea, weight loss, or dehydration are serious side effects that require immediate medical attention .

生化学分析

Biochemical Properties

Trofinetide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an analog of glycine-proline-glutamate, which is the N-terminal tripeptide of insulin-like growth factor 1. Trofinetide exhibits neuroprotective properties by protecting neurons from glutamate-mediated excitotoxicity and oxidative stress. It interacts with enzymes involved in the metabolism of brain cholesterol and proteins associated with synaptic maturation .

Cellular Effects

Trofinetide influences various types of cells and cellular processes. It enhances synaptic activities, restores synaptic structure, suppresses the effects of inflammatory compounds in the brain, increases antioxidative reactions, and decreases injury-triggered cell death. Trofinetide also increases the presence of insulin-like growth factor 1 in the central nervous system, which plays a crucial role in neuronal development and function .

Molecular Mechanism

The molecular mechanism of Trofinetide involves its interaction with methyl CpG binding protein 2, a DNA binding protein that plays a role in the epigenetic regulation of gene expression. Trofinetide reduces inflammation and apoptosis of neurons by protecting them from excitotoxicity and oxidative stress. It also enhances synaptic maturation and neuronal signaling by interacting with proteins involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trofinetide have been observed to change over time. It has a longer elimination half-life and improved oral bioavailability compared to glycine-proline-glutamate. Trofinetide has shown stability and minimal degradation over time, with long-term effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Trofinetide vary with different dosages in animal models. Higher doses of Trofinetide have been shown to enhance long-term potentiation, increase dendritic length and arborization, and improve longevity in animal models. At high doses, Trofinetide can cause adverse effects such as diarrhea and vomiting .

Metabolic Pathways

Trofinetide is not significantly metabolized by cytochrome P450 enzymes, and hepatic metabolism is not a significant route of its elimination. It is primarily excreted in urine, with minor excretion in feces. Trofinetide undergoes minimal hepatic or intestinal metabolism, and its excretion is primarily in the urine as the parent compound .

Transport and Distribution

Following oral administration, Trofinetide has an apparent volume of distribution of approximately 80 liters in healthy adult subjects. It is minimally bound to plasma proteins and is distributed throughout the body. Trofinetide is transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

Trofinetide is localized in various subcellular compartments, including the cytoplasm and nucleus. It interacts with proteins involved in synaptic maturation and neuronal signaling, thereby influencing its activity and function. Trofinetide’s localization is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

トロフィネチドは、経口液として合成されます。合成経路は、インスリン様成長因子-1(IGF-1)のトリペプチド誘導体の形成を含みます。 この化合物は、ニューレン・ファーマシューティカルズ社とアカディア・ファーマシューティカルズ社によって製造されています .

化学反応解析

トロフィネチドは、以下を含むさまざまな化学反応を起こします。

    酸化: トロフィネチドは、特定の条件下で酸化され、酸化誘導体の形成につながります。

    還元: この化合物は、還元されて還元誘導体を形成することができます。

    置換: トロフィネチドは、置換反応を起こすことができ、その場合、ある官能基が別の官能基と置換されます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 .

科学研究における用途

トロフィネチドは、幅広い科学研究における用途があります。

化学反応の分析

Trofinetide undergoes various chemical reactions, including:

    Oxidation: Trofinetide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: Trofinetide can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

類似化合物との比較

Trofinetide is unique due to its synthetic analog of glycine-proline-glutamate. Similar compounds include:

特性

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSXWGRAOZQTEY-SDBXPKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336041
Record name Trofinetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853400-76-7
Record name Trofinetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trofinetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trofinetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROFINETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trofinetide
Reactant of Route 2
Trofinetide
Reactant of Route 3
Trofinetide
Reactant of Route 4
Trofinetide
Reactant of Route 5
Trofinetide
Reactant of Route 6
Reactant of Route 6
Trofinetide
Customer
Q & A

Q1: What is the precise mechanism of action of trofinetide?

A1: While the exact mechanism of action of trofinetide remains to be fully elucidated, research suggests that it may exert its therapeutic effects by promoting neuronal growth and synaptic plasticity. []

Q2: How does trofinetide's structure relate to its proposed mechanism of action?

A2: Trofinetide is a synthetic analog of glycine-proline-glutamate, a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). IGF-1 is known to play a crucial role in brain development and function. []

Q3: What downstream effects of trofinetide have been observed in preclinical studies?

A3: Preclinical studies have shown that trofinetide can improve neuronal morphology, enhance synaptic function, and reduce neuroinflammation. [, ]

Q4: Is there any spectroscopic data available for trofinetide?

A4: The provided research papers do not discuss spectroscopic data for trofinetide.

Q5: What is the ADME profile of trofinetide?

A5: Research suggests that trofinetide is well-absorbed after oral administration and exhibits a favorable pharmacokinetic profile. [, ] Further research may provide more detailed insights into its absorption, distribution, metabolism, and excretion.

Q6: Have any studies investigated the exposure-response relationship of trofinetide in RTT?

A6: Yes, exposure-response efficacy modeling has been conducted to support trofinetide dosing in individuals with RTT. []

Q7: What in vitro models have been used to study trofinetide's efficacy?

A7: The provided research papers do not focus on specific in vitro models used in trofinetide research.

Q8: What animal models have been employed to investigate trofinetide's therapeutic potential in RTT?

A8: While specific animal models are not extensively detailed in the provided research, it is mentioned that preclinical studies have been conducted. [] Rodent models are commonly used in RTT research.

Q9: What are the key findings from clinical trials evaluating trofinetide in RTT?

A9: Clinical trials such as LAVENDER, LILAC, and LILAC-2 have demonstrated that trofinetide can significantly improve core symptoms of RTT, as measured by caregiver-reported outcomes like the Rett Syndrome Behaviour Questionnaire (RSBQ) and clinician-rated scales like the Clinical Global Impression–Improvement (CGI-I) scale. [, , , ] Improvements in communication and social interaction skills, assessed using tools like the CSBS-DP-IT Social composite score, have also been observed. [, , ]

Q10: Have any clinical trials investigated the efficacy of trofinetide in other neurodevelopmental disorders?

A10: Yes, trofinetide is currently being investigated in clinical trials for other neurodevelopmental disorders, including Fragile X syndrome (FXS). [, , ]

Q11: What is the safety profile of trofinetide based on clinical trial data?

A11: Trofinetide has generally been well-tolerated in clinical trials, with diarrhea and vomiting being the most commonly reported adverse events. [, , , ]

Q12: Are there any ongoing efforts to develop novel drug delivery systems for trofinetide?

A12: The provided research papers do not specify any novel drug delivery systems being developed for trofinetide.

Q13: Are there any known biomarkers that can predict trofinetide's efficacy in RTT?

A13: Research on biomarkers for predicting trofinetide efficacy is ongoing. [] The identification of reliable biomarkers would be invaluable for personalizing treatment strategies.

Q14: What is the historical context of trofinetide's development?

A14: Trofinetide was initially developed as a potential stroke medication. [] Subsequent research revealed its potential in treating neurodevelopmental disorders, leading to its investigation and eventual approval for RTT.

Q15: What are the potential implications of trofinetide's approval for the field of neurodevelopmental disorders?

A15: The FDA approval of trofinetide for RTT marks a significant milestone, offering the first approved treatment for this debilitating disorder. [, , , , , , ] It not only provides hope for individuals with RTT and their families but also paves the way for the development of targeted therapies for other neurodevelopmental disorders. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。